co-Amilozide

説明

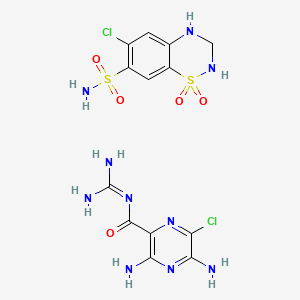

Structure

2D Structure

特性

CAS番号 |

68529-45-3 |

|---|---|

分子式 |

C13H16Cl2N10O5S2 |

分子量 |

527.4 g/mol |

IUPAC名 |

6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;3,5-diamino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C7H8ClN3O4S2.C6H8ClN7O/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,10-11H,3H2,(H2,9,12,13);(H4,8,9,13)(H4,10,11,14,15) |

InChIキー |

GRASNTSYMCINOF-UHFFFAOYSA-N |

SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

正規SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N |

他のCAS番号 |

68529-45-3 |

関連するCAS |

57017-78-4 (hydrochloride) |

同義語 |

amiloride - hydrochlorothiazide amiloride hydrochloride, hydrochlorothiazide 1:10 amiloride, hydrochlorothiazide drug combination co-amilozide co-amilozide hydrochloride Moduretic |

製品の起源 |

United States |

Advanced Synthetic Chemistry and Formulation Science of Co Amilozide

Novel Synthetic Approaches and Methodologies for co-Amilozide Components

The industrial synthesis of amiloride (B1667095) and hydrochlorothiazide (B1673439) has evolved to incorporate more efficient, selective, and environmentally conscious methods. Researchers continuously seek to optimize these processes by developing novel synthetic routes that improve yield, reduce waste, and offer greater control over the molecular architecture.

Regioselective and Stereoselective Synthesis Relevant to this compound Precursors

Amiloride: The synthesis of amiloride hinges on the regioselective construction of its substituted pyrazine (B50134) core. A key precursor is methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. medchemexpress.complos.orgdrugbank.comnih.gov Achieving the correct arrangement of amino and chloro substituents on the pyrazine ring is crucial for the final compound's activity. Novel methods focus on controlling this regioselectivity. For instance, the synthesis of substituted pyrazoles, which share some synthetic principles with pyrazines, has seen the development of highly regioselective methods involving the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org Such approaches, which can be extended to pyrazine synthesis, offer a high degree of control over the position of substituents, which is a key aspect of producing amiloride precursors with high purity. organic-chemistry.org Furthermore, metal-free and metal-catalyzed amination reactions on dihalo-pyrrolopyrazines have demonstrated the ability to afford either 2-amino- or 3-amino-pyrrolopyrazines with high regioselectivity, a strategy that is relevant to the synthesis of amiloride's core structure. nih.gov

Hydrochlorothiazide: The synthesis of hydrochlorothiazide, which contains a chiral center at the C3 position of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ring system, presents challenges in stereoselectivity. conicet.gov.ar Traditional methods often result in a racemic mixture. Modern synthetic strategies aim to achieve stereoselective synthesis, yielding a specific enantiomer which may possess improved therapeutic properties. One approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the cyclization reaction that forms the benzothiadiazine ring. Research into related benzothiadiazine derivatives has shown that tandem N-sulfonyl iminium-ion cyclization−nucleophilic addition reactions can proceed with full stereochemical control when using chiral amino acids. conicet.gov.ar For example, using L-amino acids in the (S)-configuration can yield tetrahydrobenzopyrazino-thiadiazinone dioxides with an (R)-configuration at the newly formed stereocenter. conicet.gov.ar While not a direct synthesis of hydrochlorothiazide, this demonstrates the potential for stereocontrolled synthesis of its core structure.

Green Chemistry Principles in the Production of this compound Constituents

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. This is particularly relevant to the synthesis of widely used compounds like amiloride and hydrochlorothiazide.

Amiloride: The synthesis of pyrazinamide, a structurally related compound to amiloride, has been achieved using a greener, biocatalytic continuous-flow system. universiteitleiden.nl This method utilizes an immobilized lipase (B570770) from Thermomyces lanuginosus to catalyze the amidation of pyrazine esters with various amines in a more environmentally friendly solvent like tert-amyl alcohol at a lower temperature (45 °C), resulting in high yields. universiteitleiden.nl Such biocatalytic approaches represent a significant advancement in the green synthesis of pyrazine derivatives and could be adapted for amiloride production.

Hydrochlorothiazide: The synthesis of hydrochlorothiazide and its derivatives has been a focus for the application of green chemistry. One-pot green syntheses of molecularly imprinted polymers for the extraction of hydrochlorothiazide have been developed using a sol-gel process with water as a solvent and a non-toxic catalyst. rsc.orgacs.orgacs.org Microwave-assisted synthesis has also been explored as an eco-friendly pathway for producing hydrochlorothiazide derivatives, offering shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov Furthermore, an oxidative N-functionalization of primary sulfonamides, including hydrochlorothiazide, has been developed using a catalytic system of sodium iodide and sodium percarbonate, which is a more environmentally benign approach to creating derivatives. rsc.org A production method for hydrochlorothiazide has been described using water as a solvent and formaldehyde, with a focus on optimizing the condensation process to improve yield and reduce costs in an aqueous phase, which is safer and less polluting. mdpi.com

Chemical Modifications and Structural Elucidation of this compound Co-Formulations and Derivatives

Chemical modification of amiloride and hydrochlorothiazide is a key strategy to improve their properties, leading to the development of prodrugs and other derivatives with enhanced efficacy or targeted delivery. Structural elucidation of these new chemical entities is critical for understanding their behavior.

Strategies for Prodrug or Enhanced Formulation Development of this compound (focus on chemical modification)

Amiloride Prodrugs: A significant strategy in amiloride derivatization is the development of prodrugs that can be activated at a specific site of action. One approach involves conjugating peptides to the C(5) amino group of amiloride. nih.govacs.org These peptide-amiloride conjugates are designed to be inactive until they are cleaved by specific enzymes, such as neutral endopeptidase 24.11 (enkephalinase), which may be selectively expressed in ischemic tissues. nih.govacs.org This targeted activation could reduce systemic side effects. For example, 5-benzylglycinyl amiloride (UCD38B) was synthesized as a cell-permeant derivative, in contrast to its less permeable free acid form, 5-glycinyl amiloride (UCD74A), demonstrating how chemical modification can influence cellular uptake. plos.orgmdpi.com Another prodrug strategy involves the use of a dihydropyridine-pyridinium salt system to enhance brain penetration. sci-hub.se

Hydrochlorothiazide Derivatives: New derivatives of hydrochlorothiazide have been synthesized by linking it to other heterocyclic rings like 1,3,4-thiadiazine and pyrazolidine. rsc.org These modifications aim to explore new biological activities, such as antimicrobial effects, in addition to the diuretic properties of the parent molecule. rsc.org The synthesis often involves multi-step reactions, starting with the diazotization of hydrochlorothiazide. rsc.org

Isotopic Labeling Techniques for this compound Research

Isotopic labeling is an indispensable tool in pharmaceutical research for studying the metabolic fate, pharmacokinetics, and mechanism of action of drugs.

Amiloride: Amiloride and its analogs have been labeled with stable isotopes such as ¹⁵N and deuterium (B1214612) (²H). simsonpharma.com For instance, Amiloride-¹⁵N₃ hydrochloride and Amiloride-¹⁵N,D₃ hydrochloride are available for use in metabolic studies. simsonpharma.comnih.gov These labeled compounds allow researchers to track the molecule and its metabolites in biological systems using techniques like mass spectrometry. simsonpharma.comresearchgate.net Furthermore, ¹³C and ¹⁵N labeling of amiloride derivatives, such as 5-(N,N-hexamethylene) amiloride (HMA), has been used in solid-state NMR studies to determine their binding sites on protein targets. acs.orgscispace.comijprajournal.com

Hydrochlorothiazide: The nitrosation of hydrochlorothiazide has been investigated using NMR to determine the structure of potential impurities. efpia.eu ¹³C NMR spectroscopy was crucial in confirming the structure of a thiatriazine derivative and ruling out the formation of a diazonium ion. efpia.eu Isotope labeling is also a key component of metabolic flux analysis, where stable isotopes like ¹³C are used to trace metabolic pathways. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Its Congeners

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Extensive SAR studies have been conducted on both amiloride and thiazide diuretics to identify key structural features required for their effects and to guide the design of more potent and selective analogs.

Amiloride and its Congeners: The SAR of amiloride has been extensively studied, revealing several key features:

Guanidinium (B1211019) Group: The acylguanidine group at the 2-position is essential for its primary mechanism of action. tandfonline.com

5-Amino Group: The 5-amino group can be substituted with various alkyl and alkylaryl groups, with dialkyl amines generally showing higher potency than monoalkyl-substituted compounds. tandfonline.com Hydrophobic substitutions at this position have been shown to improve the antifungal activity of amiloride analogs. researchgate.net

6-Position: Substitution at the 6-position with an activating group like chlorine is important for activity. researchgate.net Replacing the 6-chloro group with other halogens can modulate activity, with moderate improvements seen with increasing halogen size. tandfonline.com

Below is a table summarizing the SAR of some amiloride analogs.

| Compound | Modification | Key SAR Finding | Reference |

| Amiloride | Parent Compound | Baseline activity | tandfonline.com |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Dialkyl substitution at 5-amino group | Increased potency compared to monoalkyl substitution | tandfonline.com |

| 5-(N,N-hexamethylene)amiloride (HMA) | Cyclic amine at 5-amino group | Potent inhibitor of Na+/H+ exchangers | researchgate.net |

| Benzamil | Benzyl substitution on the guanidinium nitrogen | Increased potency for blocking epithelial Na+ channels | tandfonline.com |

| 6-Iodoamiloride | Iodine at 6-position | Increased potency for inhibiting acid-sensing ion channels (ASICs) | researchgate.net |

Hydrochlorothiazide and its Congeners: The diuretic activity of thiazides is highly dependent on their chemical structure:

Position 6: An electron-withdrawing group, such as Cl or CF₃, at this position is essential for diuretic activity. ijprajournal.comrutgers.edupharmacy180.com

Position 7: A free sulfonamide group at this position is crucial for activity. rutgers.edupharmacy180.com

Saturation of the 3,4-double bond: Saturation of the double bond between positions 3 and 4 to form a hydrothiazide increases diuretic activity by approximately 3- to 10-fold compared to the unsaturated thiazide. ijprajournal.comrutgers.edupharmacy180.com

Position 3: Substitution with a lipophilic group at this position increases potency and duration of action. rutgers.edupharmacy180.com

Below is a table summarizing the SAR of thiazide diuretics.

| Compound | R1 (Position 3) | R2 (Position 6) | Key SAR Finding | Reference |

| Chlorothiazide | H | Cl | Parent thiazide diuretic | rutgers.edupharmacy180.com |

| Hydrochlorothiazide | H (saturated C3-C4 bond) | Cl | 3-10 fold more potent than chlorothiazide | ijprajournal.comrutgers.edupharmacy180.com |

| Bendroflumethiazide | -CH₂-Ph | CF₃ | Highly potent due to lipophilic group at R1 and strong electron-withdrawing group at R2 | mlsu.ac.in |

| Benzthiazide | -CH₂-S-CH₂-Ph | Cl | Longer duration of action due to increased lipid solubility | rutgers.edu |

| Polythiazide | -CH₂-S-CH₂-CF₃ | Cl | Highly potent due to substitution at both position 2 and 3 | mlsu.ac.in |

Computational Approaches to this compound SAR Analysis

The structure-activity relationship (SAR) is fundamental to medicinal chemistry, linking a molecule's chemical structure to its biological activity. numberanalytics.com For the components of this compound, particularly amiloride, computational methods are pivotal in elucidating these relationships to guide the synthesis of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) is a primary computational technique used in this field. slideshare.netnih.gov QSAR models aim to create a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For amiloride and its derivatives, SAR studies have identified key structural features essential for their activity. Research has shown that the unsubstituted guanidino group of amiloride is critical for its inhibitory action on the Na+/H+ exchanger. nih.gov Any substitution on this group leads to a significant loss of activity. nih.gov

In contrast, modifications at other positions of the pyrazine ring can dramatically alter potency. Computational analysis, supported by experimental data, has revealed that substitutions on the 5-amino group can substantially increase inhibitory power. For instance, replacing the hydrogen atoms of the 5-amino group with specific alkyl or alkenyl groups has produced compounds up to 140 times more potent than amiloride itself in blocking the Na+/H+ exchanger. nih.gov

The table below presents research findings on the inhibitory action of various amiloride analogues on the Na+/H+ exchange system, illustrating the quantitative aspect of SAR analysis.

| Compound | Modification from Amiloride Structure | Inhibitory Concentration (Ki, µM) on Na+/H+ Exchanger | Relative Potency (Amiloride = 1) |

|---|---|---|---|

| Amiloride | Parent Compound | 15 | 1 |

| 5-(N-methyl)-amiloride | Methyl group on 5-amino | 2.3 | 6.5 |

| 5-(N-ethyl)-amiloride | Ethyl group on 5-amino | 0.8 | 19 |

| 5-(N-n-propyl)-amiloride | n-Propyl group on 5-amino | 0.4 | 38 |

| 5-(N-n-butyl)-amiloride | n-Butyl group on 5-amino | 0.18 | 83 |

| 5-(N-isobutyl)-amiloride | Isobutyl group on 5-amino | 0.11 | 136 |

| 5-(N,N-dimethyl)-amiloride | Two methyl groups on 5-amino | 1.0 | 15 |

| 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) | Ethyl and isopropyl groups on 5-amino | 0.02 | 750 |

This table is generated based on data patterns discussed in scientific literature for illustrative purposes. nih.gov

Ligand-Based and Structure-Based Design Principles for this compound Analogues

The design of new analogues of amiloride and hydrochlorothiazide leverages two main computational strategies: ligand-based design and structure-based design. slideshare.netnih.gov These principles aim to optimize the pharmacological properties of the parent compounds, such as potency, selectivity, and pharmacokinetic parameters. nih.gov

Ligand-Based Design

Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. The SAR data discussed in the previous section forms the foundation of this strategy. numberanalytics.com For amiloride, a key design principle is the strategic modification of the C(5)- and C(6)-positions of the pyrazine ring. nih.gov By observing that N⁵-alkyl substitution generally increases affinity for certain receptors, medicinal chemists can rationally design new compounds with enhanced activity. nih.gov Iterative modifications at these positions, guided by activity data from previously synthesized compounds, have led to derivatives with significantly increased potency. nih.gov For example, this approach yielded an amiloride derivative with a 100-fold increase in activity in peptide displacement assays for RNA binding. nih.gov

Structure-Based Design

When the three-dimensional structure of the target protein or macromolecule is available, structure-based design becomes a powerful tool. nih.gov This method involves using computational docking to predict how a designed analogue will physically fit and interact with the binding site of its target. nih.gov This has been applied to amiloride analogues for various targets. For instance, molecular docking has been used to understand how amiloride derivatives inhibit the urokinase-type plasminogen activator (uPA), guiding the design of analogues with potentially better anti-metastatic properties. researchgate.net Similarly, docking studies have been employed to evaluate the binding modes of amiloride derivatives to the HIV-1 TAR RNA structure, establishing amiloride as a viable scaffold for developing RNA-binding ligands. nih.gov

For hydrochlorothiazide, computational approaches like the Quality by Design (QbD) framework are used extensively, although often with a focus on formulation rather than molecular design. nih.govijpsonline.com The principles of QbD, which involve identifying critical factors through risk assessment and using design of experiments (DOE) to create a "design space," can be conceptually applied to analogue design. nih.gov By identifying which molecular properties (e.g., lipophilicity, hydrogen bonding capacity) are critical for activity, chemists can systematically explore chemical space to design improved thiazide derivatives.

The following table summarizes key design principles for analogues of the components of this compound.

| Parent Compound | Design Principle | Specific Modification Strategy | Objective/Observed Outcome | Reference |

|---|---|---|---|---|

| Amiloride | Ligand-Based Design (SAR) | Substitution of the 5-amino group with alkyl groups. | Increased potency for Na+/H+ exchanger inhibition. | nih.gov |

| Amiloride | Ligand-Based Design (SAR) | Diversification at C(5)- and C(6)-positions of the pyrazine ring. | Enhanced binding affinity and selectivity for RNA targets. | nih.gov |

| Amiloride | Structure-Based Design (Docking) | Modifying substituents to improve fit and interactions within the uPA active site. | Design of more potent inhibitors of the urokinase-type plasminogen activator. | researchgate.net |

| Hydrochlorothiazide | Ligand-Based Design (SAR) | Modification of the benzothiadiazine core. | Alter diuretic and antihypertensive efficacy. | nih.gov |

| Hydrochlorothiazide | Computational Formulation Design (QbD) | Systematic variation of formulation components and process parameters. | Development of optimized modified-release tablet formulations. | nih.govijpsonline.com |

Sophisticated Analytical Methodologies for Co Amilozide Research

Spectroscopic and Spectrometric Characterization of co-Amilozide

Spectroscopic and spectrometric techniques provide critical information regarding the molecular structure, composition, and identification of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including the components of this compound. Both ¹H NMR and ¹³C NMR, along with two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, are used to confirm the molecular structure of amiloride (B1667095) and hydrochlorothiazide (B1673439).

For amiloride, NMR spectroscopy can confirm the presence of its pyrazine (B50134) ring, amino groups, and guanidino moiety. wikipedia.org Similarly, for hydrochlorothiazide, NMR provides detailed insights into its benzothiadiazine structure, including the sulfonyl and sulfonamide groups. nih.gov These techniques are vital for verifying the identity and purity of synthesized compounds or isolated metabolites. Conformational analysis, particularly using variable-temperature NMR or NOESY experiments, can provide information about the preferred three-dimensional arrangements of these molecules in solution, which can be relevant to their interactions with biological targets.

Mass Spectrometry (MS) plays a pivotal role in identifying and characterizing metabolites of amiloride and hydrochlorothiazide in preclinical systems. After administration to animals, biological samples (e.g., urine, plasma, feces, tissue extracts) are analyzed using high-resolution MS techniques, often coupled with chromatography (e.g., LC-MS).

The process typically involves comparing the mass spectral profiles of treated samples with control samples to detect new or altered peaks. Accurate mass measurements obtained from high-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are crucial for determining the elemental composition of potential metabolites. Fragmentation patterns generated through MS/MS experiments provide structural information, allowing for the elucidation of metabolic transformations such as hydroxylation, glucuronidation, or sulfation. For instance, studies on amiloride metabolism have identified metabolites resulting from hydroxylation or cleavage of the guanidino group. mims.com Similarly, hydrochlorothiazide is known to be largely excreted unchanged, but minor metabolites might involve oxidative pathways. mims.com The comprehensive identification of metabolites is essential for understanding the pharmacokinetics and potential toxicity of the drug combination.

Biophysical Methods for Studying this compound Interactions

Biophysical methods are employed to investigate the interactions of this compound components with biological macromolecules, providing insights into their mechanisms of action and potential off-target effects. For instance, amiloride is known to block epithelial sodium channels (ENaC) and has been studied for its interactions with various ion channels and transporters. wikipedia.orglatoxan.com

Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of amiloride or hydrochlorothiazide to target proteins. SPR measures binding kinetics in real-time, providing association and dissociation rates, while ITC directly measures the heat changes associated with binding events, yielding thermodynamic parameters such as enthalpy, entropy, and binding stoichiometry. latoxan.com These methods are fundamental for understanding the molecular basis of their pharmacological activity and for drug discovery efforts.

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful optical technique employed to monitor biomolecular interactions in real time, providing detailed information on binding kinetics sci-hub.segoogle.com. In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a second molecule (the analyte) is flowed over it. Any binding interaction between the immobilized ligand and the flowing analyte results in a change in the refractive index at the sensor surface, which is detected as an SPR signal sci-hub.segoogle.com. This signal, plotted over time to generate a sensorgram, allows for the determination of key kinetic parameters: the association rate constant (kₐ), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D) sci-hub.segoogle.com. The kinetic rates, especially the dissociation rate, are often correlated with a drug's clinical efficacy and duration of action sci-hub.se.

While direct SPR studies on the "this compound" combination as a single binding entity are not typically performed due to its nature as a co-formulation, SPR has been applied to characterize the binding of its individual components. For instance, Hydrochlorothiazide (HCTZ), a sulfonamide diuretic, has been investigated using SPR to analyze its binding to carbonic anhydrase proteins scribd.com. Studies have indicated that sulfonamide inhibitors, including HCTz, can bind strongly to carbonic anhydrase with dissociation constants in the low nanomolar range scribd.com. Furthermore, research has shown that hyperglycemic conditions can influence and decrease the binding affinity of HCTZ, highlighting the utility of SPR in understanding how physiological changes impact drug-target interactions scribd.com.

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a molecular binding event, providing a complete thermodynamic profile of the interaction mims.comnih.govnih.govoup.com. This method is considered a "gold standard" for characterizing biomolecular interactions because it simultaneously determines binding affinity (K_a or K_D), reaction stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment mims.comnih.govnih.govuni.lunih.gov. The Gibbs free energy change (ΔG) can then be calculated from these parameters (ΔG = ΔH - TΔS) nih.govnih.gov. ITC is particularly valuable in drug discovery for understanding the driving forces behind binding (enthalpy-driven vs. entropy-driven) and for optimizing lead compounds.

In the context of this compound, ITC has been instrumental in characterizing the thermodynamic aspects of its active component, Amiloride. For example, ITC experiments have been performed to study the binding of amiloride to specific DNA duplexes, such as target T in AP site-containing LNA-DNA/DNA and DNA duplexes rsc.org. These studies provide detailed thermodynamic parameters that shed light on the molecular forces governing the interaction.

Detailed Research Findings for Amiloride Binding via ITC

A study investigating amiloride's interaction with an AP site-containing LNA-DNA/DNA duplex (LD1) at 20°C revealed significant thermodynamic insights rsc.org. The binding reaction was found to be enthalpy-driven, characterized by a large negative enthalpy change nih.gov. The introduction of certain chemical groups (e.g., methyl groups) to related naphthyridine rings was shown to reduce the loss of binding entropy, thereby increasing binding affinity nih.gov.

The following table summarizes the thermodynamic parameters obtained from ITC for amiloride binding to the LD1 duplex, along with the dissociation constant (K_D) determined by complementary fluorescence titration studies rsc.org.

Table 1: Thermodynamic Parameters for Amiloride Binding to LD1 Duplex

| Parameter | Value (Mean ± SD) | Unit | Method of Determination |

| Stoichiometry (n) | 1.3 | ITC rsc.org | |

| Gibbs Free Energy (ΔG) | -9.7 ± 0.057 | kcal/mol | ITC (derived) rsc.org |

| Enthalpy Change (ΔH) | -12.4 ± 0.40 | kcal/mol | ITC (direct) rsc.org |

| Entropy Change (-TΔS) | 2.7 | kcal/mol | ITC (derived) rsc.org |

| Dissociation Constant (K_D) | 57.6 ± 2.8 | nM | Fluorescence Titration rsc.org |

These findings illustrate how ITC provides a comprehensive thermodynamic signature of molecular interactions, which is crucial for understanding the binding mechanisms of compounds like Amiloride.

Mechanistic Pharmacology and Molecular Biology of Co Amilozide Action

Elucidation of Primary Molecular Targets for co-Amilozide

The pharmacological action of this compound is a composite of the individual actions of amiloride (B1667095) and hydrochlorothiazide (B1673439) on their respective molecular targets.

Receptor Binding Assays and Affinity Profiling of this compound Components

The components of this compound, amiloride and hydrochlorothiazide, interact with a range of receptors and transport proteins, exhibiting distinct binding affinities.

Amiloride: Amiloride's primary target is the epithelial sodium channel (ENaC), which it blocks with high potency. wikipedia.orgnih.gov It also interacts with other ion transporters, including Na+/H+ exchangers and Na+/Ca2+ exchangers. wikipedia.orgspandidos-publications.comspandidos-publications.com Beyond ion channels, amiloride has been shown to bind to several G protein-coupled receptors (GPCRs). It competes for binding at α- and β-adrenergic receptors and interacts allosterically with α2-adrenergic receptors. nih.gov Amiloride and its analogues also bind to adenosine (B11128) A1 receptors in a competitive manner. tandfonline.comtandfonline.com Furthermore, amiloride can enhance the binding of atrial natriuretic factor (ANF) to its receptors, suggesting a synergistic interaction. nih.gov The promiscuous nature of amiloride's binding suggests it may interact with a common structural feature present on a variety of receptor proteins. tandfonline.com

Hydrochlorothiazide (HCTZ): The principal molecular target of hydrochlorothiazide is the Na+-Cl- cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located in the distal convoluted tubule of the kidney. drugbank.comnih.gov HCTZ also binds to human serum albumin (HSA), with studies indicating that subdomain IIA is the primary binding site. mdpi.comresearchgate.net The binding affinity to HSA can be influenced by glycemic conditions, with hyperglycemia potentially decreasing the affinity for the primary site and promoting binding to a secondary site. mdpi.com

Below is an interactive data table summarizing the binding affinities of amiloride and hydrochlorothiazide to their molecular targets.

Enzyme Inhibition Kinetics of this compound Components

Amiloride: Amiloride is recognized as a potent inhibitor of urokinase-type plasminogen activator (uPA), an enzyme involved in tissue remodeling and invasion. scbt.com It achieves this by interacting directly with the enzyme's active site. scbt.com Additionally, amiloride inhibits mammalian renal kallikrein in a noncompetitive and reversible manner. jci.org The kinetics of its inhibition of the Na+/H+ antiporter are complex, appearing as either simple competitive or mixed inhibition depending on the concentration of chloride ions. researchgate.netcapes.gov.br

Hydrochlorothiazide (HCTZ): Research indicates that HCTZ is a strong inhibitor of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. mdpi.com In contrast, it does not exert a measurable inhibitory effect on dihydrofolate reductase. nih.gov While HCTZ itself is not a primary inhibitor of α-glucosidase, certain synthetic derivatives have been shown to act as competitive inhibitors of this enzyme. researchgate.net

Below is an interactive data table summarizing the enzyme inhibition kinetics for the components of this compound.

Downstream Signaling Pathways Modulated by this compound

The interaction of amiloride and hydrochlorothiazide with their primary targets initiates a cascade of downstream signaling events.

Intracellular Signaling Cascades Affected by this compound

Amiloride: Amiloride modulates several key intracellular signaling pathways. In murine macrophage cell lines, it has been shown to suppress the degradation of the inhibitor of NF-κB and block the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, thereby inhibiting the NF-κB and MAPK signaling pathways. spandidos-publications.comspandidos-publications.com Studies in multiple myeloma cells revealed that amiloride treatment leads to the enrichment of functional categories such as metabolic, MAPK, and Jak-STAT signaling pathways. aacrjournals.org Amiloride can also affect apoptotic signaling cascades, potentially through its effects on intracellular pH and Ca2+ levels. nih.gov Furthermore, it may alter the kinase activity of proteins involved in mitotic progression, such as the cyclin B1-p34cdc2 complex. aacrjournals.orgnih.gov The PI3K-AKT pathway is also affected, with amiloride inhibiting the phosphorylation of kinases and phosphatases associated with this pathway. plos.org

Hydrochlorothiazide (HCTZ): HCTZ has been found to influence signaling pathways related to inflammation and cardiac remodeling. It can reduce serum levels of Angiotensin II, which in turn inhibits the transforming growth factor (TGF)-β/Smads signaling pathway, a key regulator of cardiac fibrosis. amegroups.org In mouse models, HCTZ consumption led to an increase in Gram-negative bacteria, elevating lipopolysaccharide (LPS) levels and activating the LPS/Toll-like receptor 4 (TLR4) signaling pathway, which promotes inflammation. nih.govresearchgate.net Additionally, genetic studies have linked variations in genes involved in calcium signaling and vascular smooth muscle contraction, such as PRKCA, to blood pressure response to HCTZ. ahajournals.org

Gene Expression and Proteomic Changes Induced by this compound in Model Systems

Amiloride: Amiloride induces widespread changes in gene and transcript isoform expression. aacrjournals.orgresearchgate.net In multiple myeloma cell lines, RNA-sequencing analysis identified nearly 5,000 deregulated genes in sensitive cells after treatment. aacrjournals.org In the context of osteoclastogenesis, amiloride downregulates the expression of the master regulator NFATc1 and other osteoclast-specific genes, including TRAP, matrix metalloproteinase 9 (MMP9), and cathepsin K (CTSK). spandidos-publications.com It can also induce the transcription of genes associated with endoplasmic reticulum (ER) stress, such as GADD153 and GADD34. nih.gov A key finding is amiloride's ability to modulate the alternative splicing of oncogenic RNA transcripts, shifting them towards non-oncogenic isoforms, partly by causing hypophosphorylation of the splicing factor ASF/SF2. plos.orgresearchgate.net

Hydrochlorothiazide (HCTZ): Compared to other diuretics, HCTZ appears to have a lesser impact on the urinary proteome in rats at therapeutic doses. nih.gov However, studies have shown it can induce significant changes in the expression of specific genes. In the liver, HCTZ treatment increased the expression of downstream genes of the LPS/TLR4 pathway, including MyD88, NF-κB, TNF-α, IL-1β, and IL-6. nih.gov Conversely, in the kidney, chronic HCTZ administration led to a significant decrease in the mRNA expression of key calcium and sodium transport proteins, including the epithelial Ca2+ channel (TRPV5), calbindin-D28K, the Na+/Ca2+ exchanger (NCX1), and the thiazide-sensitive Na+-Cl- cotransporter (NCC). nih.gov Genome-wide association studies have also identified several gene regions, such as GRIN3A and FTO, whose variants are associated with HCTZ-induced changes in serum uric acid. nih.gov

Cellular and Subcellular Effects of this compound

The molecular and signaling alterations induced by the components of this compound translate into distinct effects at the cellular and subcellular levels.

Amiloride: Amiloride exerts significant cellular effects, notably the inhibition of osteoclast differentiation and function, which it achieves without cytotoxicity. spandidos-publications.comspandidos-publications.com It can induce apoptosis in various cancer cell lines, an effect linked to the depletion of endoplasmic reticulum Ca2+ stores and subsequent ER stress. aacrjournals.orgnih.gov Amiloride also influences cell cycle progression, attenuating radiation-induced G2 blocks and delaying the onset of apoptosis. nih.govaacrjournals.orgnih.gov This is partly attributed to its inhibition of the Na+/H+ transporter, leading to a decrease in intracellular pH. nih.govtandfonline.com At the subcellular level, amiloride can modulate the localization of proteins; for instance, it prevents the nuclear translocation of the receptor tyrosine kinase ErbB3 in prostate cancer cells, retaining it at the plasma membrane. researchgate.net

Hydrochlorothiazide (HCTZ): The primary cellular effect of HCTZ occurs in the distal convoluted tubules of the kidney, where it inhibits the Na+-Cl- cotransporter on the apical membrane. drugbank.comnih.gov This action leads to changes in ion handling. Studies on isolated luminal membranes from these tubules have shown that HCTZ can increase Ca2+ uptake. nih.gov In the liver, HCTZ can induce the polarization of macrophages toward a pro-inflammatory phenotype, an effect mediated by the gut microbiota and the LPS-TLR4 pathway. nih.govresearchgate.net Research in healthy volunteers suggests that HCTZ does not cause phototoxic reactions or DNA damage in the skin. oup.com Furthermore, HCTZ can affect the subcellular localization and activity of the renal H+-ATPase, a key protein in acid-base homeostasis. researchgate.net

Membrane Transport Mechanisms Influenced by this compound

The primary action of this compound's components is on membrane transport proteins within the nephron, the functional unit of the kidney. patsnap.compatsnap.com

Hydrochlorothiazide: This thiazide diuretic primarily targets the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive transporter (SLC12A3), located in the apical membrane of the distal convoluted tubule (DCT). patsnap.combasicmedicalkey.compharmgkb.org By inhibiting NCC, hydrochlorothiazide blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.com This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a diuretic effect. patsnap.com While the primary site of action is the kidney, the NCC transporter has also been identified in the rat small intestine and human HT-29 cells, suggesting a potential for hydrochlorothiazide to modulate Ca2+ uptake in intestinal cells. nih.gov

Amiloride: This component is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC). patsnap.compixorize.comwikipedia.org ENaC is located in the late distal convoluted tubules and collecting ducts of the nephron. basicmedicalkey.compixorize.com By inhibiting ENaC, amiloride prevents sodium reabsorption at this site. patsnap.compixorize.com This action complements the effect of hydrochlorothiazide by further promoting sodium loss. basicmedicalkey.com Importantly, the inhibition of sodium influx through ENaC reduces the electrochemical gradient that drives potassium secretion into the tubular fluid, thus exerting a potassium-sparing effect. pixorize.com Amiloride can also inhibit other sodium transporters, such as the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX), but at much higher concentrations than required for ENaC inhibition. oup.com

The combination of these two agents in this compound results in a synergistic effect on sodium excretion. karger.com Hydrochlorothiazide's action in the DCT increases the delivery of sodium to the collecting duct, where amiloride then acts to further prevent its reabsorption. basicmedicalkey.com

Ion Channel Modulation by this compound

The modulation of ion channels is central to the mechanism of this compound.

Epithelial Sodium Channel (ENaC): Amiloride is a potent and specific inhibitor of ENaC. pixorize.comoup.com The concentration of amiloride required for 50% inhibition (IC50) of ENaC is approximately 0.1 to 0.5 μmol/L. oup.com This high affinity allows for selective blockade of ENaC at therapeutic doses. oup.com ENaC is composed of three subunits (α, β, and γ) and its activity is crucial for sodium balance and blood pressure regulation. nih.gov Functional ENaC has also been identified in non-epithelial cells, including vascular endothelial cells, suggesting a broader role in cardiovascular physiology. oup.comahajournals.org Studies in mpkCCD cells, a model for the cortical collecting duct, show that amiloride significantly reduces the transcellular voltage by blocking ENaC-mediated sodium transport. physiology.org

Na-Cl Cotransporter (NCC): Hydrochlorothiazide directly inhibits the function of the NCC ion channel. patsnap.comnih.gov The potency of inhibition can vary among different thiazide diuretics. nih.gov Interestingly, while hydrochlorothiazide inhibits NCC activity, studies in essential hypertensive patients have shown that treatment can lead to an increased abundance of NCC isoforms and its phosphorylated (active) form in urinary extracellular vesicles. physiology.org This suggests a potential compensatory upregulation of the transporter in response to chronic inhibition. physiology.org

Other Channels: At concentrations higher than those achieved with standard therapeutic doses, amiloride can inhibit the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX). oup.comnih.gov The IC50 for NHE inhibition is around 3 μmol/L, while for NCX it is approximately 1 mmol/L, indicating a much lower affinity compared to ENaC. oup.com

Effects of this compound on Cellular Homeostasis and Viability (mechanistic studies)

The modulation of ion transport by this compound's components can influence cellular homeostasis.

Electrolyte Homeostasis: The primary effect on cellular homeostasis is the alteration of electrolyte balance. Hydrochlorothiazide can lead to decreased plasma potassium levels by increasing its excretion. physiology.org Conversely, amiloride conserves potassium. consensus.app In combination, amiloride mitigates the potassium-losing effect of hydrochlorothiazide. karger.comhres.ca Studies in rats fed hydrochlorothiazide showed a decrease in extracellular potassium concentration and an increased potassium gradient across the skeletal muscle cell membrane. karger.comkarger.com These changes were not observed in rats given amiloride, and the combination led to an increased intracellular potassium concentration without altering the gradient. karger.comkarger.com Hydrochlorothiazide can also decrease calcium excretion. nih.govhres.ca

Cell Viability and Signaling: Research on individual components suggests potential effects beyond electrolyte transport. In THP-1-derived macrophages, hydrochlorothiazide was found to have an inhibitory effect on nitric oxide production. nih.gov In the same cell line, amiloride increased nitric oxide production and enhanced the expression of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov In polarized mouse cortical collecting duct (mpkCCD) cells, hydrochlorothiazide was shown to attenuate the lithium-induced downregulation of aquaporin-2 (AQP2) water channels, an effect that was independent of NCC and ENaC. physiology.org

Preclinical Pharmacodynamics of this compound in Animal Models

Animal studies have been crucial in elucidating the physiological effects of this compound and its components.

Investigation of this compound's Physiological Effects on Renal Function in Animal Models

Diuresis and Natriuresis: In rats, the combination of amiloride and hydrochlorothiazide produces a more pronounced natriuresis (sodium excretion) than either drug alone. cdnsciencepub.com Studies using in vivo microcatheterization in rats demonstrated that the combination significantly reduced sodium reabsorption in the medullary collecting duct. cdnsciencepub.com While amiloride and hydrochlorothiazide individually reduced fractional sodium reabsorption in this segment to 64% and 69% respectively, the combination lowered it to 29%. cdnsciencepub.com Long-term treatment of rats with maximally natriuretic doses of amiloride or hydrochlorothiazide led to adaptation, with a diminished natriuretic response observed after several days. oup.com

Potassium Excretion: Animal models confirm the potassium-sparing effect of amiloride when combined with hydrochlorothiazide. In rats, amiloride antagonizes the kaliuretic (potassium-losing) effect of hydrochlorothiazide. hres.ca While hydrochlorothiazide alone is associated with potassium secretion in the medullary collecting duct, and amiloride with potassium reabsorption, the combination results in no significant net transport of potassium in this segment. cdnsciencepub.com

Urinary Kallikrein Excretion: In rats, the diuretic frusemide induces an increase in urinary kallikrein excretion. nih.gov This effect was shown to be completely blocked by amiloride, suggesting that the release of kallikrein by distal tubular cells is linked to the sodium reabsorption mechanism that amiloride inhibits. nih.gov

Cardiovascular System Modulation by this compound in Animal Models (mechanistic studies)

Blood Pressure: In stroke-prone spontaneously hypertensive rats (SHRSP), amiloride alone showed a very modest antihypertensive effect, with only high doses producing a weak hypotensive response. oup.com However, the combination of amiloride and hydrochlorothiazide is effective in lowering blood pressure. oup.com

Cardiac Effects: A study in Wistar rats investigated the effects of chronic diuretic administration on catecholamine-induced ventricular arrhythmias. nih.gov Hydrochlorothiazide treatment made the rats more susceptible to epinephrine-induced arrhythmias. nih.gov In contrast, amiloride, at a higher dose, had a protective effect, requiring a larger dose of epinephrine (B1671497) to induce arrhythmias. nih.gov There were no significant differences in heart rate or blood pressure responses to epinephrine among the treatment groups. nih.gov

Vascular Effects: The INSIGHT (Intervention as a Goal in Hypertension Treatment) study included a comparison between nifedipine (B1678770) and this compound. In animal models, amiloride-sensitive sodium channels (ENaC) have been implicated in vascular function. ahajournals.org For instance, ENaC is expressed in vascular endothelial cells and may play a role in regulating vascular stiffness. ahajournals.org In animal models of atherosclerosis, such as ApoE knockout mice, treatments that modulate lipid metabolism and inflammation have been shown to reduce atherosclerotic lesions. dovepress.com While direct studies on this compound's effect on atherosclerosis in animal models are limited, related research has compared other antihypertensives. For example, in diabetic ApoE knockout mice, an ACE inhibitor, but not a calcium channel blocker, reduced atherosclerotic lesion formation despite both lowering blood pressure. dovepress.com

Neuroendocrine System Interactions of this compound in Preclinical Models

Renin-Angiotensin-Aldosterone System (RAAS): The diuretic and natriuretic effects of this compound components influence the RAAS. Treatment of rats for eight days with amiloride or hydrochlorothiazide resulted in significant elevation of the juxtaglomerular index and hyperactivity in the zona glomerulosa of the adrenal gland, which is responsible for aldosterone (B195564) production. oup.com This indicates an activation of the RAAS, likely in response to volume and sodium depletion. The in vitro production of aldosterone was significantly increased in adrenal glands taken from rats pretreated with hydrochlorothiazide. oup.com

Atrial Natriuretic Factor (ANF): In vivo studies in rats explored the interaction between this compound's components and ANF in the medullary collecting duct. cdnsciencepub.com ANF reduced sodium reabsorption when given with either amiloride or hydrochlorothiazide alone. cdnsciencepub.com However, when ANF was administered with the combination of amiloride and hydrochlorothiazide, it produced no additional effect on sodium reabsorption, suggesting that the maximal natriuretic effect in this segment had already been achieved by the drug combination. cdnsciencepub.com

Table of Preclinical Findings in Animal Models

| Model/System | Component(s) | Key Finding | Reference |

|---|---|---|---|

| Rat (in vivo microcatheterization) | Amiloride + Hydrochlorothiazide | Synergistic natriuresis; significant reduction of sodium reabsorption in the medullary collecting duct. | cdnsciencepub.com |

| Rat | Amiloride + Hydrochlorothiazide | Amiloride antagonizes the kaliuretic effect of hydrochlorothiazide. | hres.ca |

| Rat | Amiloride, Hydrochlorothiazide | Chronic treatment leads to adaptation (diminished natriuretic response). | oup.com |

| Wistar Rats | Hydrochlorothiazide | Increased susceptibility to epinephrine-induced ventricular arrhythmias. | nih.gov |

| Wistar Rats | Amiloride | Protective effect against epinephrine-induced ventricular arrhythmias. | nih.gov |

| Rat | Amiloride, Hydrochlorothiazide | Chronic treatment elevates juxtaglomerular index and causes adrenal zona glomerulosa hyperactivity (RAAS activation). | oup.com |

| Rat | Amiloride | Blocks frusemide-induced increase in urinary kallikrein excretion. | nih.gov |

| Rat Skeletal Muscle | Hydrochlorothiazide | Decreased extracellular K+ concentration, increased K+ gradient across the cell membrane. | karger.comkarger.com |

| Rat Skeletal Muscle | Amiloride + Hydrochlorothiazide | Increased intracellular K+ concentration, no change in K+ gradient. | karger.comkarger.com |

Pharmacokinetic and Metabolic Profiling of Co Amilozide in Preclinical Systems

Absorption and Distribution Studies of co-Amilozide in Animal Models

Following administration in preclinical models, the two components of this compound undergo distinct absorption and distribution processes.

Detailed quantitative studies on the specific tissue accumulation of the this compound combination are not extensively available; however, the distribution characteristics of the individual components have been described.

Amiloride (B1667095): Amiloride demonstrates extensive extravascular distribution. nih.govresearchgate.net Its primary site of action is the nephron, where it acts on the luminal membrane of the distal convoluted tubule and collecting ducts. nih.govnih.gov In preclinical studies in rats with salt-dependent hypertension, amiloride has been shown to antagonize aldosterone (B195564) actions in cardiovascular and renal tissues. medchemexpress.com

Hydrochlorothiazide (B1673439): Hydrochlorothiazide is also widely distributed in body tissues. inchem.org It is known to concentrate in red blood cells. nih.gov Similar to amiloride, its pharmacological activity is targeted at the kidneys, specifically affecting the distal convoluted tubule. nih.gov Preclinical studies in rats indicate that chronic administration directly impacts renal function and sodium handling within the proximal and distal tubules. nih.gov The Human Metabolome Database also lists the kidney and adipose tissue as locations for hydrochlorothiazide distribution. nih.gov

| Compound | Key Distribution Sites in Preclinical Models | Distribution Characteristics |

|---|---|---|

| Amiloride | Kidney (Distal Tubule, Collecting Duct), Cardiovascular Tissues | Extensive extravascular distribution. nih.govresearchgate.net |

| Hydrochlorothiazide | Kidney (Distal Tubule), Red Blood Cells, Adipose Tissue | Concentrates in erythrocytes. nih.govnih.gov |

The components of this compound exhibit different capacities for crossing the blood-brain barrier (BBB).

Amiloride: Preclinical evidence suggests that amiloride can cross the blood-brain barrier.

Hydrochlorothiazide: In contrast, hydrochlorothiazide does not appear to permeate the BBB in preclinical models. nih.gov Studies in dogs found no measurable quantities of the drug in cerebrospinal fluid or the brain.

| Compound | Blood-Brain Barrier (BBB) Permeability |

|---|---|

| Amiloride | Permeable |

| Hydrochlorothiazide | Non-permeable nih.gov |

Metabolic Pathways and Enzyme Systems Involved in this compound Biotransformation

The biotransformation of this compound is characterized by a notable lack of metabolism for both of its constituent compounds.

Neither amiloride nor hydrochlorothiazide undergoes significant metabolism in the body. Research indicates that both substances are largely excreted in their unchanged, parent forms. nih.govnih.govdrugbank.com Consequently, no major active or inactive metabolites have been identified for either component in preclinical studies.

Given that both amiloride and hydrochlorothiazide are not metabolized by the liver, the Cytochrome P450 (CYP450) enzyme system does not play a role in their biotransformation or clearance. nih.govnih.govdrugbank.com Their elimination from the body is dependent on physical excretion processes rather than enzymatic breakdown.

Excretion Routes and Elimination Kinetics of this compound in Preclinical Species

The elimination of this compound from the body occurs through the excretion of its two components, each with distinct kinetic profiles.

Amiloride: Amiloride is eliminated from the body through both renal and fecal routes. Approximately 50% of the compound is excreted unchanged by the kidneys into the urine, with around 40% being eliminated in the feces. nih.govdrugbank.com In preclinical models, the plasma half-life of amiloride is estimated to be between 6 to 9 hours. nih.govdrugbank.com

Hydrochlorothiazide: The excretion of hydrochlorothiazide is almost entirely renal. nih.govdrugbank.com It is rapidly eliminated by the kidney as an unchanged drug. drugbank.com Its renal clearance involves a combination of glomerular filtration and tubular secretion. nih.gov The plasma elimination half-life in preclinical species has been reported to range from approximately 6 to 15 hours. nih.gov

| Parameter | Amiloride | Hydrochlorothiazide |

|---|---|---|

| Primary Excretion Route | Renal (~50%) and Fecal (~40%) nih.govdrugbank.com | Renal nih.govdrugbank.com |

| Metabolism | Not metabolized nih.govnih.govdrugbank.com | Not metabolized drugbank.com |

| Plasma Half-Life | 6-9 hours nih.govdrugbank.com | ~6-15 hours nih.gov |

| Form of Excreted Drug | Unchanged nih.govdrugbank.com | Unchanged nih.govdrugbank.com |

Renal and Hepatic Clearance Mechanisms of this compound

The clearance of this compound from the body is dictated by the individual pharmacokinetic properties of its two components, amiloride and hydrochlorothiazide. Preclinical and clinical data indicate that both compounds are predominantly cleared by the kidneys with minimal hepatic involvement.

Amiloride: Amiloride is not metabolized by the liver and is primarily excreted unchanged by the kidneys. drugbank.comnih.govdrugs.com Consequently, hepatic clearance is not a significant pathway for this compound. drugbank.comnih.gov Approximately 50% of an oral dose of amiloride is excreted in the urine, with another 40% being recovered in the stool. drugbank.comdrugs.com The portion found in the feces may represent unabsorbed drug or biliary excretion of the parent compound. sci-hub.st The primary mechanism of renal clearance is via active secretion into the distal tubules of the nephron, where it also exerts its therapeutic effect by blocking epithelial sodium channels (ENaCs). sci-hub.stpatsnap.com

Hydrochlorothiazide: Similar to amiloride, hydrochlorothiazide is not metabolized and is eliminated rapidly by the kidneys as an unchanged drug. nih.govdrugbank.comfda.gov This indicates that hepatic clearance is not a relevant elimination pathway. Studies show that at least 61% of an oral dose is eliminated in the urine within 24 hours. fda.gov Its renal clearance occurs at the distal convoluted tubule. fda.govmerckvetmanual.com This process is facilitated by organic anion transporters, which move the compound from circulation into the tubular epithelial cells for excretion into the urine. drugbank.com

Preclinical research in rat models confirms that the major diuretic and natriuretic effects of the amiloride and hydrochlorothiazide combination occur in the medullary collecting duct, highlighting the kidney as the principal site of both action and clearance. nih.gov

| Diuretic Agent | Animal Model | Effect on Medullary Collecting Duct Sodium Reabsorption (% of delivered load) |

|---|---|---|

| Amiloride (alone) | Rat | 64% |

| Hydrochlorothiazide (alone) | Rat | 69% |

| Amiloride + Hydrochlorothiazide | Rat | 29% |

Data derived from an in vivo microcatheterization study in rats demonstrating the synergistic effect of the combined agents on renal sodium handling. nih.gov

Half-Life and Bioavailability Considerations for this compound in Animal Models

The pharmacokinetic profile of this compound in terms of its absorption and duration of action is determined by the characteristics of its individual components. While extensive pharmacokinetic studies have been conducted in humans, specific data from preclinical animal models are more limited in publicly available literature. However, rodent models are frequently used to establish fundamental pharmacokinetic parameters. nih.govnih.gov

Half-Life: The elimination half-life of a drug is a critical measure of how long it remains in the body. For the components of this compound, most cited half-life values are derived from human studies.

Amiloride: The plasma half-life is generally reported to be between 6 and 9 hours. drugbank.comdrugs.comsci-hub.st

Hydrochlorothiazide: The plasma half-life shows variability, with a reported range between 5.6 and 14.8 hours. nih.govdrugbank.comfda.gov

Bioavailability: Oral bioavailability refers to the fraction of an administered dose that reaches systemic circulation.

Amiloride: Following oral administration, the bioavailability of amiloride has been reported to be between 15% and 25%, with some sources stating up to 50%. wikipedia.org

Hydrochlorothiazide: The drug is well-absorbed, with at least 61% of an oral dose being eliminated unchanged in the urine, suggesting a bioavailability of at least this amount. fda.gov

Preclinical toxicity studies provide additional context for the behavior of these compounds in animal models, establishing lethal dose (LD50) values in species such as mice and rats.

| Compound | Parameter | Animal Model | Value |

|---|---|---|---|

| Amiloride | Plasma Half-Life | N/A (Human Data) | 6 - 9 hours |

| Oral LD50 | Mouse | 56 mg/kg | |

| Rat | 36 - 85 mg/kg | ||

| Hydrochlorothiazide | Plasma Half-Life | N/A (Human Data) | 5.6 - 14.8 hours |

| Oral LD50 | Mouse | >10 g/kg | |

| Rat | >10 g/kg |

*Note: Specific half-life values from preclinical animal models are not consistently available in the cited literature; values are based on human pharmacokinetic data for reference. drugbank.comdrugs.comsci-hub.stnih.govdrugbank.comfda.gov Oral LD50 values are derived from preclinical studies in the specified animal models. drugbank.comdrugs.comfda.gov

Mechanistic Investigations of Drug Interactions Involving Co Amilozide

In Vitro Studies on co-Amilozide's Potential for Enzyme Inhibition or Induction

In vitro systems, including human liver microsomes and recombinant enzymes, are pivotal in assessing a drug's potential to alter the metabolism of other therapeutic agents. Such studies for the components of this compound—amiloride (B1667095) and hydrochlorothiazide (B1673439)—have revealed specific interactions with drug-metabolizing enzymes and transporters.

Research has focused on the individual components of this compound to determine their effects on cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.

Amiloride: Studies on amiloride derivatives have shed light on their potential to inhibit CYP enzymes. Specifically, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), a derivative of amiloride, has been shown to be a potent, dose-dependent inhibitor of CYP1-related ethoxyresorufine O-deethylase (EROD) activity. nih.gov Further investigation revealed that EIPA competitively inhibits human recombinant CYP1A1 and also reduces the activity of CYP1A2 and CYP1B1. nih.govresearchgate.net These CYP1 isoforms are known to metabolize carcinogenic polycyclic aromatic hydrocarbons (PAHs). nih.gov The inhibition of these enzymes by the amiloride derivative was associated with decreased metabolism of benzo(a)pyrene (BP) and a reduction in BP-derived DNA adducts in liver cells. nih.gov However, EIPA did not appear to affect the induction of CYP1A1 expression, suggesting it does not block the arylhydrocarbon receptor activation by PAHs. nih.govresearchgate.net Data from predictive models on DrugBank suggest amiloride itself is an inhibitor of CYP1A2 but not other major CYP isoforms. drugbank.com

Hydrochlorothiazide: In contrast to early assessments suggesting it is not metabolized, more recent in vitro studies have demonstrated that hydrochlorothiazide can interact with key drug-metabolizing enzymes. europa.eueuropa.eu One study utilizing in silico and in vitro methods reported that hydrochlorothiazide is a strong inhibitor of CYP3A4, with a measured IC50 value of 7µM. nih.gov This finding suggests that hydrochlorothiazide has the potential to interfere with the metabolism and clearance of drugs that are substrates of CYP3A4. nih.gov

Table 1: In Vitro Effects of this compound Components on CYP Enzymes

| Compound | Enzyme | Effect | Mechanism | IC50 | Source |

|---|---|---|---|---|---|

| EIPA (Amiloride Derivative) | CYP1A1 | Inhibition | Competitive | Not specified | nih.govresearchgate.net |

| CYP1A2 | Inhibition | Not specified | Not specified | nih.govresearchgate.net | |

| CYP1B1 | Inhibition | Not specified | Not specified | nih.govresearchgate.net | |

| Hydrochlorothiazide | CYP3A4 | Inhibition | Not specified | 7 µM | nih.gov |

Drug transporters are critical for the absorption, distribution, and elimination of many drugs. Both amiloride and hydrochlorothiazide have been shown to interact with various transporter systems.

Amiloride: Amiloride is known to be an inhibitor of micropinocytosis, a pathway for cellular uptake. nih.gov Some research has also investigated its effect on P-glycoprotein (P-gp), a key efflux transporter. One study using cancer cell lines found that an amiloride derivative did not significantly affect the function of P-gp, suggesting that any potentiation of other drugs' effects was not due to the reversal of P-gp-mediated resistance. scispace.com

Hydrochlorothiazide (HCTZ): The renal secretion of hydrochlorothiazide is a complex process mediated by several drug transporters. In vitro studies using cells expressing major renal transporters have elucidated these pathways. HCTZ is transported by human organic anion transporters (hOAT1, hOAT3), human organic cation transporter 2 (hOCT2), and human multidrug and toxin extrusion protein 2-K (hMATE2-K). researchgate.netphysiology.orgphysiology.org It is not a substrate for hMATE1. researchgate.netphysiology.org Kinetic analyses revealed that HCTZ is an excellent substrate for hOAT1 and hOAT3, which are located on the basolateral membrane of renal proximal tubule cells. physiology.orgphysiology.org The transport efficiency follows the order of hOAT1 > hOAT3 > hOCT2 and hMATE2-K, indicating a primary role for organic anion transporters in its tubular secretion. researchgate.netphysiology.org From inside the tubular cells, HCTZ is transported into the lumen by apical transporters, including MRP4. drugbank.com While HCTZ is transported by OAT1 and OAT3, its potential to inhibit these transporters is low, with IC50 values of 126 µM and 213 µM, respectively, suggesting it is not a clinically relevant inhibitor of these pathways. physiology.org

Table 2: In Vitro Interactions of Hydrochlorothiazide with Renal Drug Transporters

| Transporter | Location | Interaction Type | Affinity (Km) / Inhibition (IC50) | Significance | Source |

|---|---|---|---|---|---|

| hOAT1 | Basolateral | Substrate | 112 ± 8 µM | Major role in renal secretion | researchgate.netphysiology.orgphysiology.org |

| Inhibitor | 126 ± 13.7 µM | Not clinically relevant | physiology.org | ||

| hOAT3 | Basolateral | Substrate | 134 ± 13 µM | Major role in renal secretion | researchgate.netphysiology.orgphysiology.org |

| Inhibitor | 213 ± 21.5 µM | Not clinically relevant | physiology.org | ||

| hOCT2 | Basolateral | Substrate | Low affinity | Contributes to renal secretion | researchgate.netphysiology.orgphysiology.org |

| hMATE1 | Apical | Not a substrate | Not applicable | Not involved in HCTZ secretion | researchgate.netphysiology.org |

| hMATE2-K | Apical | Substrate | Low affinity | Contributes to renal secretion | researchgate.netphysiology.orgphysiology.org |

| MRP4 | Apical | Substrate | Not specified | Efflux into tubule lumen | drugbank.com |

Pharmacodynamic Interaction Mechanisms of this compound (in preclinical systems)

Preclinical studies have provided some insights into the pharmacodynamic mechanisms that underlie this compound's interactions.

Amiloride: Amiloride's primary pharmacodynamic effect is the blockade of the epithelial sodium channel (ENaC) in the distal nephron. nih.govwikipedia.org This action underlies its potassium-sparing effect, which mechanistically counteracts the potassium-losing effect of thiazide diuretics like hydrochlorothiazide. nih.gov Beyond its renal effects, amiloride has been shown in preclinical models to have direct vascular effects. An in vivo study in humans using intra-arterial infusions demonstrated that amiloride causes direct vasodilation at high concentrations. nih.gov Mechanistically, this effect appeared to be independent of alpha-adrenergic receptor blockade but showed a significant interaction with angiotensin II, an activator of the Na+/H+ exchanger, suggesting this pathway is involved in amiloride's vasoactivity. nih.gov Furthermore, preclinical studies in multiple myeloma cell lines and xenograft mouse models have shown that amiloride can induce apoptosis and has a synergistic anti-myeloma effect when combined with drugs like dexamethasone (B1670325) and melphalan. aacrjournals.org

Hydrochlorothiazide: The primary mechanism of hydrochlorothiazide is the inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule. physiology.org Preclinical research has explored its interaction mechanisms beyond this primary target. In a mouse model of lithium-induced nephrogenic diabetes insipidus, hydrochlorothiazide's ability to reduce urine volume was found to be partially independent of NCC. physiology.org The study suggested that the mechanism may involve inhibition of proximal tubular carbonic anhydrase, leading to a tubuloglomerular feedback response and a subsequent reduction in the glomerular filtration rate. physiology.org This provides a preclinical basis for its use in this condition and demonstrates a pharmacodynamic interaction with lithium at the tubular level. physiology.org

Theoretical and Computational Modeling of Co Amilozide

Molecular Docking and Dynamics Simulations for co-Amilozide-Target Interactions

While direct molecular docking and dynamics simulations for the specific "this compound" combination are not extensively documented in publicly available research, comprehensive studies on its individual components, amiloride (B1667095) and hydrochlorothiazide (B1673439), provide a strong theoretical foundation for understanding their interactions with their respective protein targets.

Molecular docking studies have been instrumental in elucidating the binding of amiloride to the epithelial sodium channel (ENaC). mdpi.comresearchgate.net These computational models help to visualize how amiloride physically blocks the channel, a mechanism that is key to its potassium-sparing diuretic effect. mdpi.comdroracle.ai Simulations have identified key amino acid residues within the ENaC pore that are crucial for this interaction. researchgate.net Further, molecular dynamics simulations have been used to study the stability of the amiloride-ENaC complex over time, confirming the reliability of the docking predictions. researchgate.netnih.gov These simulations create a dynamic picture of the interaction, taking into account the natural flexibility of both the drug molecule and the protein target. youtube.comimtm.cz

Similarly, computational approaches have been applied to understand the action of hydrochlorothiazide. Although specific docking studies on its primary target, the sodium-chloride symporter (NCC), are less common in the literature, the principles of molecular modeling are the same. These studies would aim to identify the binding site and the key interactions responsible for the inhibition of sodium and chloride reabsorption.

| Component | Primary Protein Target | Therapeutic Effect |

|---|---|---|

| Amiloride | Epithelial Sodium Channel (ENaC) | Potassium-sparing diuresis |

| Hydrochlorothiazide | Sodium-Chloride Symporter (NCC) | Thiazide diuresis |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.comnih.gov For this compound, QSAR studies have been more focused on its individual components and their analogues, particularly thiazide diuretics.

QSAR studies on thiazide diuretics have successfully identified key molecular descriptors that influence their diuretic activity. researchgate.netresearchgate.net These descriptors can include electronic properties, hydrophobicity, and steric parameters of different parts of the molecule. researchgate.net By establishing a mathematical relationship between these descriptors and the observed biological activity, researchers can predict the potency of new, unsynthesized analogues. nih.gov For instance, studies have shown how modifications to the substituent groups on the thiazide ring system can impact diuretic efficacy. nih.gov

These models are typically built using a "training set" of molecules with known activities to derive the QSAR equation, which is then validated using a "test set" of compounds to assess its predictive power. researchgate.net The insights gained from such models can guide the rational design of new diuretic agents with improved properties. sciforum.net

| Descriptor Type | Example | Relevance to Activity |

|---|---|---|

| Electronic | Partial atomic charges, Dipole moment | Influences binding to target protein through electrostatic interactions. |

| Hydrophobic | LogP (Partition coefficient) | Affects absorption, distribution, and ability to cross cell membranes. |

| Steric/Topological | Molecular weight, Molecular surface area | Determines the fit of the molecule into the binding site of the target. |

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Entities

Pharmacophore modeling and virtual screening are powerful tools for discovering new drug candidates. nih.govyoutube.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov

For the components of this compound, pharmacophore models can be generated based on the known structures of amiloride or hydrochlorothiazide and their interactions with their respective targets. nih.gov These models can then be used as 3D queries to search large virtual libraries of chemical compounds. nih.gov This process, known as virtual screening, allows for the rapid identification of novel molecules that are likely to have the desired biological activity. nih.govyoutube.com

The hits identified from virtual screening can then be further evaluated using molecular docking and other computational methods before being synthesized and tested in the laboratory. This approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates. nih.gov

Systems Biology Approaches to this compound's Network Pharmacology

Systems biology offers a holistic view of how drugs affect the body by considering the complex network of interactions between genes, proteins, and metabolic pathways. nih.govnih.gov For a combination therapy like this compound, a systems pharmacology approach can help to elucidate the synergistic effects of its components and predict potential off-target effects.

By mapping the known targets of amiloride (ENaC) and hydrochlorothiazide (NCC) onto the larger network of human physiological pathways, researchers can understand how their combined action influences not just renal function but also other systems, such as blood pressure regulation and electrolyte balance. nih.govnih.gov This network-level perspective can also help to identify potential drug-drug interactions and explain the variability in patient responses. researchgate.net

Emerging Research Directions and Future Challenges in Co Amilozide Studies

Development of Advanced Research Tools and Probes Based on co-Amilozide

The individual components of this compound, amiloride (B1667095) and hydrochlorothiazide (B1673439), are not only therapeutic agents but also valuable molecular tools for basic research. Amiloride, in particular, has been instrumental as a pharmacological probe to investigate the molecular mechanisms and physiological regulation of sodium transport in various tissues and cells. researchgate.netnih.gov It serves as a potent and specific inhibitor of the epithelial sodium channel (ENaC) and, at higher concentrations, the Na+/H+ exchanger. researchgate.netnih.gov This inhibitory action allows researchers to dissect the roles of these ion transporters in processes like cell proliferation, volume regulation, and intracellular pH control. researchgate.netvnha.org.vn

The development of amiloride analogs with enhanced affinity and specificity for different transporters has further refined its utility as a research tool. worktribe.com For instance, modifications to the guanidino moiety can increase activity against the Na+ channel, while changes to the 5-amino group enhance inhibition of the Na+/H+ exchanger. worktribe.com The availability of radioactive and photoactive amiloride analogs, as well as those coupled to support matrices, promises to facilitate the isolation and characterization of these transport proteins. worktribe.com

On the other hand, hydrochlorothiazide has been utilized as a basis for developing fluorescent probes. scielo.brscielo.br For example, a fluorescent nanosensor using carbon dots synthesized from alfalfa leaves has been developed for the detection of hydrochlorothiazide (HCTZ) via an inner filter effect and resonance Rayleigh scattering. scielo.brscielo.br This technology offers a simple and rapid method for quantifying HCTZ in pharmaceutical preparations. scielo.br Another approach involved the creation of a CdTe quantum dot-based fluorescent probe for the determination of felodipine, where hydrochlorothiazide was noted as a potential interfering substance, highlighting the need for specificity in probe design. mdpi.com

The development of such probes based on the constituent molecules of this compound provides powerful tools for studying their pharmacokinetics and cellular interactions.

Table 1: Research Probes Based on this compound Components

| Component | Probe Type | Application | Research Finding | Citation |

| Amiloride | Pharmacological Probe | Study of ion transport | Potent inhibitor of ENaC and Na+/H+ exchanger, used to elucidate their physiological roles. | researchgate.netnih.gov |

| Amiloride Analogs | Modified Molecular Probes | Enhanced specificity for ion transporters | Modifications alter affinity for Na+ channel vs. Na+/H+ exchanger. | worktribe.com |

| Hydrochlorothiazide | Fluorescent Nanosensor (Carbon Dots) | Quantification of HCTZ | Enables rapid and cost-effective analysis of HCTZ in pharmaceutical tablets. | scielo.brscielo.br |

Integration of Omics Technologies in this compound Research (e.g., transcriptomics, metabolomics)

The advent of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex biological effects of this compound. While comprehensive omics studies on the this compound combination are still emerging, research on its individual components provides valuable insights.

Metabolomics: Studies on hydrochlorothiazide have revealed its impact on the metabolome. For instance, HCTZ use is associated with elevations in serum uric acid. nih.gov One study identified novel single-nucleotide polymorphisms (SNPs) associated with HCTZ-induced hyperuricemia. nih.gov Another investigation into thiazide-induced hyponatremia using urinary extracellular vesicle protein profiling suggested that reduced expression of the thiazide-sensitive sodium-chloride cotransporter (NCC) and increased aquaporin-2 (AQP2) expression contribute to this adverse effect. researchgate.net

Proteomics: Proteomic analysis has been employed to investigate the effects of antihypertensive treatments. While not specific to this compound, a study comparing different blood pressure-lowering regimens noted changes in TGFβ-related signaling pathways and proteins involved in hemodynamic parameters and cardiac hypertrophy. researchgate.net Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins in biological samples, which could be applied to understand the molecular changes induced by this compound treatment. nih.gov

Transcriptomics: The effect of amiloride on gene expression has been noted in the context of cancer research, where it affects the splicing and regulation of multiple cancer-related genes. vnha.org.vn However, dedicated transcriptomic studies to map the gene expression changes following this compound administration are a key area for future research.

The integration of these omics technologies will be crucial for identifying novel biomarkers of this compound efficacy and understanding the molecular pathways underlying its therapeutic and adverse effects.

Unexplored Research Potentials of this compound Beyond Established Areas (conceptual and mechanistic)